molecular formula C13H12ClNO2S B270760 4-chloro-N-(3-methylphenyl)benzenesulfonamide

4-chloro-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B270760
M. Wt: 281.76 g/mol
InChI Key: YQDVIIUBDVEMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is an organic compound with the molecular formula C14H13ClN2O2S and a molar mass of 324.79 g/mol. This compound is also known as chloro-3-methylbenzenesulfonamide and has several applications in the field of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-methylphenyl)benzenesulfonamide have been extensively studied. This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(3-methylphenyl)benzenesulfonamide in lab experiments include its anti-inflammatory and analgesic properties, its good safety profile, and its well-established synthesis method. However, one of the limitations of using this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for the use of 4-chloro-N-(3-methylphenyl)benzenesulfonamide in scientific research. One of the major areas of interest is in the development of new drugs for the treatment of inflammatory and pain-related diseases. This compound has also been shown to have potential as a tool for studying the mechanisms of inflammation and pain in the body. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonamide with thionyl chloride and then with chloramine-T. This process results in the formation of the desired compound. The yield of this reaction is around 50-60%.

Scientific Research Applications

4-chloro-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of various diseases.

properties

Product Name

4-chloro-N-(3-methylphenyl)benzenesulfonamide

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

4-chloro-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,1H3

InChI Key

YQDVIIUBDVEMIW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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